![molecular formula C14H19BrN2O3S B1328668 1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide CAS No. 1000018-34-7](/img/structure/B1328668.png)
1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis of Biaryl Methyl Sulfones
This compound can be utilized in the synthesis of biaryl methyl sulfones, which are valuable intermediates in pharmaceuticals and agrochemicals. The bromo and methylsulfonyl functional groups present in the compound facilitate cross-coupling reactions, leading to the formation of diverse sulfone derivatives with potential biological activities .
Development of Anti-inflammatory Agents
The structural similarity of this compound to known anti-inflammatory agents suggests its potential application in the development of new therapeutic drugs. Its unique functional groups may interact with biological targets to modulate inflammatory responses, providing a starting point for the design of novel anti-inflammatory compounds .
Creation of Analgesic Medications
Given the compound’s resemblance to molecules with analgesic properties, it could serve as a precursor in the synthesis of pain-relief medications. Research could explore its incorporation into drug frameworks that target pain pathways, offering alternatives to existing analgesics .
Electrophilic Aromatic Substitution Reactions
The compound’s bromo group makes it a candidate for electrophilic aromatic substitution reactions. This could lead to the production of various aromatic compounds, expanding the library of molecules available for testing in drug discovery and materials science .
Nucleophilic Substitution Reactions
The benzylic position of the compound is conducive to nucleophilic substitution reactions (SN1 and SN2), which can be exploited to introduce a wide range of nucleophiles, thereby generating a plethora of new compounds with potential application in various scientific fields .
Synthesis of Heterocyclic Structures
The compound’s unique functional groups make it suitable for the synthesis of novel heterocyclic structures. These structures are of significant interest due to their prevalence in bioactive molecules and could lead to the discovery of new drugs and materials.
Organometallic Chemistry
Its potential to participate in organometallic reactions, such as Suzuki and Stille couplings, could be explored. This would enable the creation of complex organic molecules with applications ranging from catalysis to the development of new materials .
Chemical Education and Research
Lastly, the compound can be used as a teaching tool in chemical education to demonstrate various organic reactions and mechanisms. It also serves as a research tool in studying reaction kinetics and the development of new synthetic methodologies .
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . This suggests that the compound might interact with transition metals like palladium, which are commonly used in SM coupling reactions .
Mode of Action
It’s worth noting that compounds with similar structures have been used in sm cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound might be involved in carbon–carbon bond forming reactions, as suggested by its potential use in sm cross-coupling reactions . These reactions are crucial for the synthesis of complex organic molecules.
Result of Action
Its potential use in sm cross-coupling reactions suggests that it might play a role in the formation of new carbon–carbon bonds . This could potentially lead to the synthesis of complex organic molecules.
Action Environment
The success of sm cross-coupling reactions, in which similar compounds might be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound might exhibit optimal activity under mild reaction conditions.
properties
IUPAC Name |
1-(5-bromo-2-methyl-4-methylsulfonylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3S/c1-9-7-13(21(2,19)20)11(15)8-12(9)17-5-3-10(4-6-17)14(16)18/h7-8,10H,3-6H2,1-2H3,(H2,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNWGFUNIFCJNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N2CCC(CC2)C(=O)N)Br)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901157835 |
Source
|
Record name | 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901157835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide | |
CAS RN |
1000018-34-7 |
Source
|
Record name | 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901157835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.